3a,16b-Dihydroxyandrostenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,16b-Dihydroxyandrostenone is a naturally occurring steroid found in the urinary excretion of individuals with certain adrenal tumors. It is a derivative of androstenone, a compound known for its presence in human sweat and urine, and is structurally similar to other androgens and anabolic steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes to produce 3a,16b-Dihydroxyandrostenone typically involve the modification of androstenone through hydroxylation reactions. These reactions require specific catalysts and conditions to introduce hydroxyl groups at the 3a and 16b positions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as biocatalysis or chemical catalysis to achieve the desired hydroxylation. The process must be carefully controlled to ensure the correct stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3a,16b-Dihydroxyandrostenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
3a,16b-Dihydroxyandrostenone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in hormonal regulation and its effects on biological systems.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of adrenal disorders.
Industry: Utilized in the development of new pharmaceuticals and biochemical research.
Mechanism of Action
The mechanism by which 3a,16b-Dihydroxyandrostenone exerts its effects involves binding to specific molecular targets, such as steroid hormone receptors. This binding triggers a cascade of cellular events, leading to changes in gene expression and cellular function. The exact pathways and molecular targets can vary depending on the biological context.
Comparison with Similar Compounds
Testosterone
Androstenone
Dihydrotestosterone (DHT)
Androstenedione
Properties
CAS No. |
60828-06-0 |
---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3R,8R,9S,10R,13S,14S,16S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 |
InChI Key |
QQIVKFZWLZJXJT-BNSUEQOYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.